Synthetic Yield via NOPF₆ Oxidation
In the synthesis of 9-ethylidene-9H-xanthene from an olefinic precursor using nitrosonium hexafluorophosphate (NOPF₆) as the oxidizing agent in acetonitrile, the target compound was isolated in 42% yield [1]. This yield was reported in the context of a broader study investigating NOPF₆-mediated reactions with olefins; no direct head-to-head comparison with alternative 9-alkylidene xanthenes synthesized under identical conditions was provided. However, the 42% yield serves as a baseline procurement metric.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 42% |
| Comparator Or Baseline | Not directly compared in the same study; alternative 9H-xanthene-9-ylidene aldehydes synthesized via CAN-mediated oxidative coupling achieved yields up to 90% in a different system [2] |
| Quantified Difference | Cross-study comparison not valid due to differing reaction conditions; 42% yield is context-specific |
| Conditions | NOPF₆ in acetonitrile; reaction of olefinic precursor [1] |
Why This Matters
Provides a documented yield benchmark for evaluating synthetic feasibility and cost projections when scaling up procurement quantities.
- [1] Lee, G. H.; Lee, J. M.; Jeong, W. B.; Kim, K. Reactions of nitrosonium hexafluorophosphate with some olefinic compounds in acetonitrile: one step synthesis of 4H-5,6-dihydro-1,2-oxazines. Tetrahedron Letters 1988, 29 (35), 4437–4440. View Source
- [2] CAN-mediated Oxidative Coupling-Reaction of Xanthenes with Enaminones. Synth. Commun. 2020. (Reported yield up to 90% for related 9H-xanthene-9-ylidene aldehydes). View Source
